molecular formula C17H15NO3 B7814579 6-acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B7814579
M. Wt: 281.30 g/mol
InChI Key: UFATZRPKJHFBET-UHFFFAOYSA-N
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Description

6-Acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound belonging to the benzoxazine family. This compound features a benzoxazine core structure with acetyl and benzyl substituents, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the reaction of benzylamine with suitable precursors like benzoxazinone derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzoxazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases due to its bioactive properties.

Industry: The compound is utilized in the manufacture of dyes, pigments, and other chemical products due to its unique structural features.

Mechanism of Action

The mechanism by which 6-acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the benzyl group.

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Contains a bromine atom instead of the benzyl group.

Uniqueness: 6-Acetyl-4-benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both acetyl and benzyl groups, which contribute to its distinct chemical and biological properties compared to other benzoxazines.

Properties

IUPAC Name

6-acetyl-4-benzyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12(19)14-7-8-16-15(9-14)18(17(20)11-21-16)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFATZRPKJHFBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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